

# Application Note: Measuring the IC50 of Pik-108 in a Cell-Based Assay

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| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Pik-108 |           |
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#### Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] **Pik-108** is a non-ATP competitive, allosteric inhibitor with selectivity for p110 $\beta$  and p110 $\delta$  isoforms of PI3K.[5][6] Determining the half-maximal inhibitory concentration (IC50) of **Pik-108** is a crucial step in its preclinical evaluation, providing a quantitative measure of its potency in a cellular context.[7] This application note provides a detailed protocol for determining the IC50 of **Pik-108** using a cell-based viability assay and confirming its mechanism of action by assessing the phosphorylation of Akt.

#### **Principle**

This protocol employs a two-pronged approach. Firstly, a luminescence-based cell viability assay, CellTiter-Glo®, is used to measure the number of viable cells after treatment with a range of **Pik-108** concentrations.[8][9] The assay quantifies ATP, an indicator of metabolically active cells.[10] The reduction in cell viability is directly proportional to the cytotoxic or cytostatic effect of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Secondly, to confirm that the observed effect on cell viability is due to the inhibition of the PI3K pathway, a Western blot analysis is performed. This technique measures the levels of



phosphorylated Akt (p-Akt) at Serine 473, a key downstream target of PI3K.[4][11] A dose-dependent decrease in p-Akt levels following **Pik-108** treatment confirms on-target activity.[6]

# **Experimental Protocols**

I. Cell Viability Assay for IC50 Determination using CellTiter-Glo®

This protocol outlines the steps to determine the IC50 of Pik-108 in a selected cancer cell line.

#### Materials:

- Cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Pik-108 (dissolved in DMSO to a stock concentration of 10 mM)
- Opaque-walled 96-well plates suitable for luminescence readings[12]
- CellTiter-Glo® Luminescent Cell Viability Assay kit[8]
- Luminometer

#### Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 μL of complete medium).
  - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
    [13]
- Compound Treatment:
  - $\circ$  Prepare a serial dilution of **Pik-108** in complete culture medium. A suggested starting range is 0.01  $\mu$ M to 100  $\mu$ M. Include a vehicle control (DMSO) at the same final



concentration as the highest Pik-108 concentration.

- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of Pik-108 or the vehicle control.
- Incubate the plate for a predetermined time, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[14]
- CellTiter-Glo® Assay:
  - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]
  - Add 100 μL of CellTiter-Glo® reagent to each well.[12]
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
    [15]
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Subtract the average background luminescence (from wells with medium only) from all experimental readings.
  - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
  - Plot the percentage of cell viability against the logarithm of the Pik-108 concentration.
  - Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[7]
- II. Western Blot Analysis for p-Akt (Ser473) Inhibition

## Methodological & Application





This protocol is to confirm the on-target effect of **Pik-108** by measuring the inhibition of Akt phosphorylation.

#### Materials:

- Cancer cells treated with Pik-108 as described above (in 6-well plates)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[16]
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt[17]
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Lysis:
  - After treating cells in 6-well plates with various concentrations of Pik-108 for a specified time (e.g., 2-24 hours), wash the cells twice with ice-cold PBS.[4]
  - Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
  - Transfer the cell lysates to pre-chilled microcentrifuge tubes.



- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.[16]
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
    [17]
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
  - To normalize the data, strip the membrane and re-probe with an antibody against total Akt.
  - Quantify the band intensities using densitometry software.
  - Express the p-Akt signal as a ratio to the total Akt signal for each treatment condition.



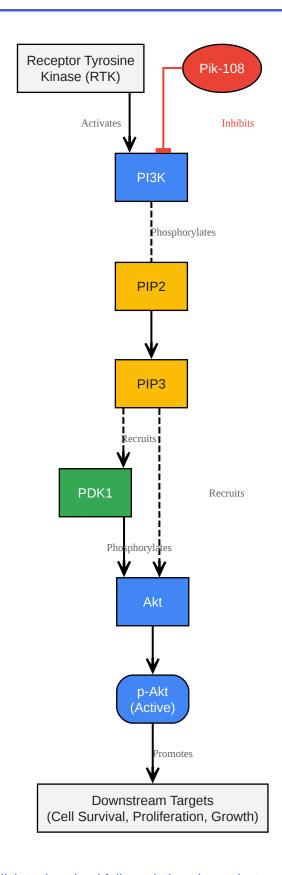
## **Data Presentation**

Table 1: Summary of Pik-108 Activity in Cancer Cell Line

| Parameter                  | Result                         |
|----------------------------|--------------------------------|
| Cell Line                  | [Specify Cell Line]            |
| Treatment Duration         | [e.g., 72 hours]               |
| IC50 (μM)                  | [Calculated IC50 value]        |
| p-Akt (Ser473) Inhibition  |                                |
| Pik-108 Concentration (μM) | Relative p-Akt/Total Akt Ratio |
| 0 (Vehicle)                | 1.00                           |
| [Concentration 1]          | [Value]                        |
| [Concentration 2]          | [Value]                        |
| [Concentration 3]          | [Value]                        |
| [Concentration 4]          | [Value]                        |

# **Mandatory Visualization**

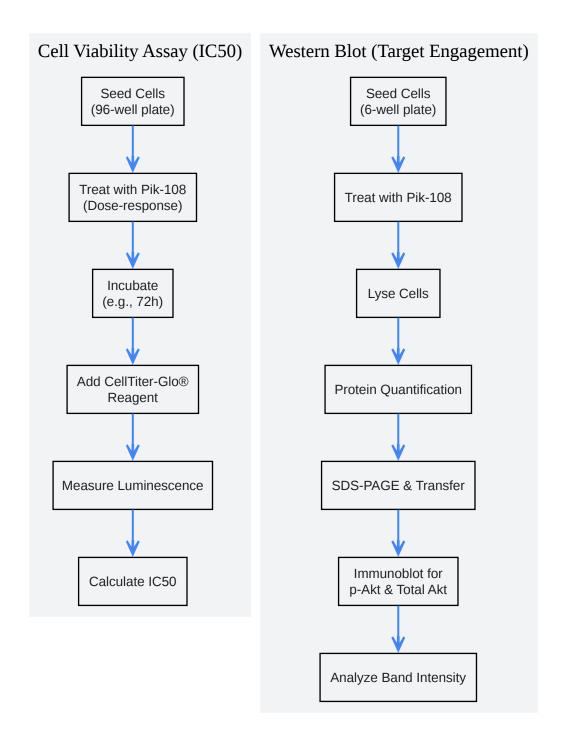




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Caption: PI3K/Akt signaling pathway and the inhibitory action of Pik-108.





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Caption: Experimental workflow for IC50 determination and target validation.



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